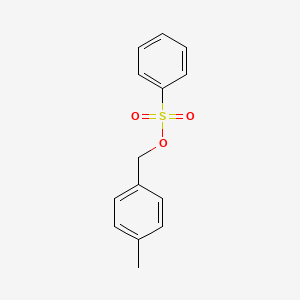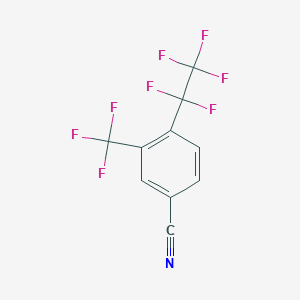
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a propylamine chain substituted with a trifluoromethylsulfanyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Preparation of 2-Methylbenzyl chloride: This can be achieved by chlorination of 2-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride.
Formation of 3-Trifluoromethylsulfanylpropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanesulfenyl chloride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 2-methylbenzyl chloride and 3-trifluoromethylsulfanylpropylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and propylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzylamine
- 3-Trifluoromethylsulfanylpropylamine
- Benzylamine
Uniqueness
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is unique due to the presence of both a trifluoromethylsulfanyl group and a benzylamine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16F3NS |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
N-[(2-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H16F3NS/c1-10-5-2-3-6-11(10)9-16-7-4-8-17-12(13,14)15/h2-3,5-6,16H,4,7-9H2,1H3 |
Clave InChI |
GSHSXWWSDHTVES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CNCCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


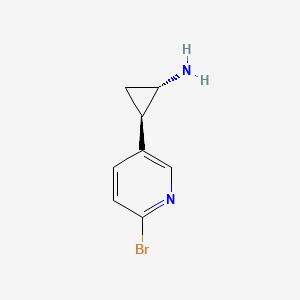

![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
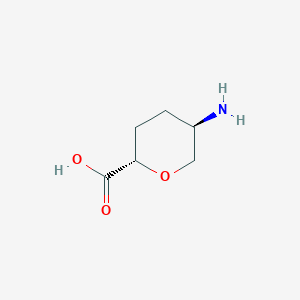
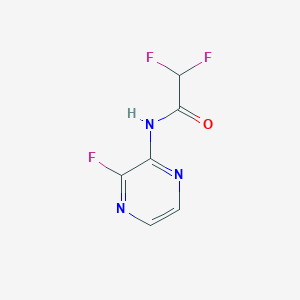
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
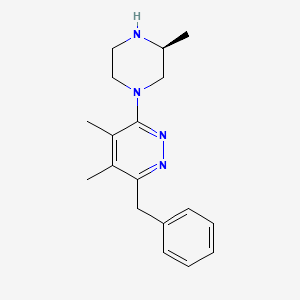
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)
